An In-depth Technical Guide to the Structure Elucidation of 3,5-Dibromo-4-methoxybenzoic Acid
An In-depth Technical Guide to the Structure Elucidation of 3,5-Dibromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 3,5-Dibromo-4-methoxybenzoic acid. This document details the key spectroscopic techniques used to confirm the molecular structure of this compound, presents the expected quantitative data in a clear format, and outlines the experimental protocols for these analyses.
Introduction
3,5-Dibromo-4-methoxybenzoic acid is an aromatic carboxylic acid with a molecular formula of C₈H₆Br₂O₃.[1][2] Its structure consists of a benzoic acid core substituted with two bromine atoms at positions 3 and 5, and a methoxy (B1213986) group at position 4. This compound has been isolated from marine sponges, such as those of the Amphimedon and Psammaplysilla genera, and is of interest to researchers in natural product chemistry and synthetic organic chemistry.[3] The precise determination of its structure is crucial for understanding its chemical properties and potential biological activities.
The structural elucidation of 3,5-Dibromo-4-methoxybenzoic acid is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each of these methods provides unique and complementary information about the molecule's atomic connectivity and functional groups.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-Dibromo-4-methoxybenzoic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆Br₂O₃ | [1][2] |
| Molecular Weight | 309.94 g/mol | [1] |
| IUPAC Name | 3,5-dibromo-4-methoxybenzoic acid | [1] |
| CAS Number | 4073-35-2 | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 224-226 °C |
Spectroscopic Data for Structure Elucidation
The following sections detail the expected spectroscopic data for 3,5-Dibromo-4-methoxybenzoic acid. This data is fundamental to confirming its chemical structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For 3,5-Dibromo-4-methoxybenzoic acid, the spectrum is expected to show three distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the methoxy group protons.
Table 1: Predicted ¹H NMR Spectral Data for 3,5-Dibromo-4-methoxybenzoic acid
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet | 1H | -COOH |
| ~8.1 | Singlet | 2H | Ar-H (H-2, H-6) |
| ~3.9 | Singlet | 3H | -OCH₃ |
Note: The exact chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of 3,5-Dibromo-4-methoxybenzoic acid is predicted to display six distinct signals, corresponding to the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for 3,5-Dibromo-4-methoxybenzoic acid
| Chemical Shift (δ) (ppm) | Assignment |
| ~165-170 | C=O (Carboxylic Acid) |
| ~155 | C-OCH₃ (C-4) |
| ~135 | C-H (C-2, C-6) |
| ~130 | C-COOH (C-1) |
| ~115 | C-Br (C-3, C-5) |
| ~60 | -OCH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3,5-Dibromo-4-methoxybenzoic acid will show characteristic absorption bands for the carboxylic acid and other structural features.
Table 3: Predicted FT-IR Spectral Data for 3,5-Dibromo-4-methoxybenzoic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic Ring) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid and Methoxy) |
| ~1050 | Medium | C-O stretch (Methoxy) |
| Below 800 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-Dibromo-4-methoxybenzoic acid, the mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms.
Table 4: Predicted Mass Spectrometry Data for 3,5-Dibromo-4-methoxybenzoic acid
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 308, 310, 312 | Varies | [M]⁺ (Molecular Ion) |
| 293, 295, 297 | Varies | [M - CH₃]⁺ |
| 265, 267, 269 | Varies | [M - COOH]⁺ |
| 186 | High | [M - 2Br]⁺ |
Note: The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 isotopic pattern for bromine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural elucidation of 3,5-Dibromo-4-methoxybenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the solid 3,5-Dibromo-4-methoxybenzoic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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¹H NMR Spectroscopy:
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Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Acquisition Parameters:
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Number of scans: 16-64
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Relaxation delay: 1-5 seconds
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Pulse width: 30-45 degrees
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Spectral width: -2 to 14 ppm
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¹³C NMR Spectroscopy:
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Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).
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Acquisition Parameters:
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Number of scans: 1024 or more
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Relaxation delay: 2-5 seconds
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Pulse program: Proton-decoupled
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Spectral width: 0 to 200 ppm
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Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):
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Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
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The mixture is then transferred to a pellet die.
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A hydraulic press is used to apply pressure to the die, forming a thin, transparent pellet.
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Data Acquisition:
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Instrument: A Fourier-Transform Infrared Spectrometer.
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Procedure:
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A background spectrum of a blank KBr pellet is collected.
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The sample pellet is placed in the sample holder.
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The sample spectrum is recorded over a range of 4000 to 400 cm⁻¹.
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Mass Spectrometry (MS)
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Sample Preparation: The solid sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 µg/mL.
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Data Acquisition (Electron Ionization - EI):
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Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
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Procedure:
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The sample solution is injected into the instrument.
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The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).
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The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
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The detector records the abundance of each ion, generating the mass spectrum.
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Visualizations
Molecular Structure
Caption: Chemical structure of 3,5-Dibromo-4-methoxybenzoic acid.
Workflow for Structure Elucidation
The logical workflow for the structural elucidation of 3,5-Dibromo-4-methoxybenzoic acid is depicted in the following diagram. This process begins with sample isolation and purification, followed by a series of spectroscopic analyses to determine the final structure.
Caption: Experimental workflow for the structural elucidation of an organic compound.
Conclusion
The structural elucidation of 3,5-Dibromo-4-methoxybenzoic acid is a systematic process that relies on the synergistic application of various spectroscopic techniques. By combining the data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can unequivocally confirm the atomic connectivity, functional groups, and overall molecular structure of this compound. The detailed protocols and expected data presented in this guide serve as a valuable resource for scientists and professionals engaged in the analysis and characterization of this and similar halogenated aromatic compounds.
